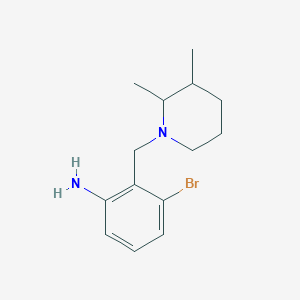
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline is an organic compound with the molecular formula C14H21BrN2 It is a derivative of aniline, featuring a bromine atom at the 3-position and a 2,3-dimethylpiperidin-1-ylmethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline typically involves the following steps:
Bromination: Aniline is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Piperidine Introduction: The brominated aniline is then reacted with 2,3-dimethylpiperidine in the presence of a suitable base, such as potassium carbonate, to introduce the piperidine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically in the presence of a catalyst like copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a quinone derivative.
Scientific Research Applications
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biological assays to study receptor interactions and signaling pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the piperidine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline: Similar structure but with the bromine atom at the 4-position.
2-Bromo-3-((2,3-dimethylpiperidin-1-yl)methyl)aniline: Similar structure but with the bromine atom at the 2-position.
Uniqueness
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline is unique due to the specific positioning of the bromine atom and the piperidine moiety, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H21BrN2 |
|---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
3-bromo-2-[(2,3-dimethylpiperidin-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H21BrN2/c1-10-5-4-8-17(11(10)2)9-12-13(15)6-3-7-14(12)16/h3,6-7,10-11H,4-5,8-9,16H2,1-2H3 |
InChI Key |
QTYYSCJITSBQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1C)CC2=C(C=CC=C2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




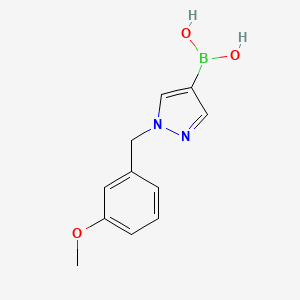
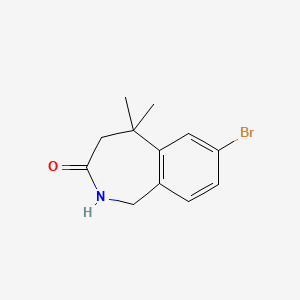
![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)
![1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B15301202.png)

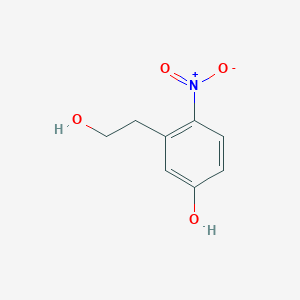
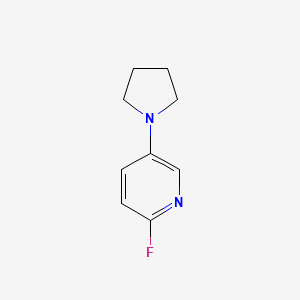

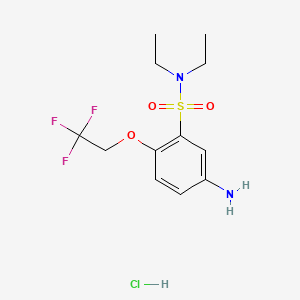

![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)
